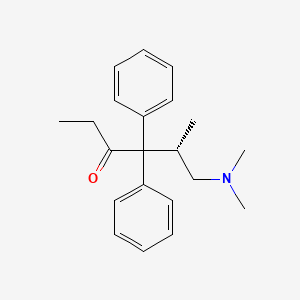

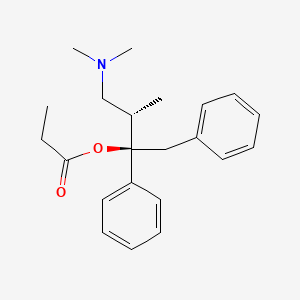

Levopropoxyphene

Vue d'ensemble

Description

Le levopropoxyphène est un composé antitussif, ce qui signifie qu’il est utilisé pour supprimer la toux. Il s’agit d’un isomère optique du dextropropoxyphène, un composé connu pour ses effets analgésiques. Le mélange racémique de ces isomères est appelé propoxyphène. Alors que le dextropropoxyphène possède des propriétés analgésiques, le levopropoxyphène présente principalement des effets antitussifs .

Méthodes De Préparation

Le levopropoxyphène est synthétisé par une série de réactions chimiques. La synthèse commence par la réaction de Mannich de la propiophénone avec le formaldéhyde et la diméthylamine, ce qui conduit à la formation d’une aminocétone. Cette aminocétone est ensuite mise à réagir avec le bromure de benzylmagnésium pour produire un alcool aminé. Enfin, l’estérification de cet alcool aminé avec l’anhydride propionique donne le levopropoxyphène .

Voie de Synthèse :

Réaction de Mannich : Propiophénone + Formaldéhyde + Diméthylamine → Aminocétone

Réaction de Grignard : Aminocétone + Bromure de Benzylmagnésium → Alcool Aminé

Estérification : Alcool Aminé + Anhydride Propionique → Levopropoxyphène

Analyse Des Réactions Chimiques

Le levopropoxyphène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d’électrons et peut conduire à la formation de divers produits oxydés.

Réduction : Cette réaction implique le gain d’électrons, aboutissant souvent à la formation de dérivés réduits.

Substitution : Dans cette réaction, un groupe fonctionnel de la molécule est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l’hydrure de lithium et d’aluminium.

Principaux Produits :

- Dérivés oxydés

- Dérivés réduits

- Composés substitués

4. Applications de la Recherche Scientifique

Le levopropoxyphène a été étudié pour diverses applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études de stéréochimie en raison de ses centres chiraux.

Biologie : La recherche a exploré ses effets sur les systèmes biologiques, en particulier ses propriétés antitussives.

Médecine : Bien qu’il soit principalement utilisé comme antitussif, sa similitude structurale avec le dextropropoxyphène a conduit à des études sur ses effets analgésiques potentiels.

Industrie : Il a été utilisé dans le développement d’antitussifs et de produits pharmaceutiques connexes

Applications De Recherche Scientifique

Levopropoxyphene has been studied for various scientific research applications:

Chemistry: It is used as a reference compound in stereochemistry studies due to its chiral centers.

Biology: Research has explored its effects on biological systems, particularly its antitussive properties.

Medicine: Although primarily used as an antitussive, its structural similarity to dextropropoxyphene has led to studies on its potential analgesic effects.

Industry: It has been used in the development of cough suppressants and related pharmaceutical products

Mécanisme D'action

Le levopropoxyphène exerce ses effets antitussifs en agissant sur le système nerveux central pour supprimer le réflexe de la toux. Contrairement à de nombreux autres antitussifs, il se lie faiblement au récepteur sigma-1, qui est souvent associé à la suppression de la toux. Son mécanisme d’action est distinct de celui du dextropropoxyphène, qui agit principalement comme un analgésique .

Comparaison Avec Des Composés Similaires

Le levopropoxyphène est unique en raison de ses effets antitussifs spécifiques par rapport à son isomère, le dextropropoxyphène, qui est connu pour ses propriétés analgésiques. D’autres composés similaires comprennent :

Dextropropoxyphène : Un analgésique ayant des propriétés analgésiques.

Propoxyphène : Le mélange racémique de levopropoxyphène et de dextropropoxyphène, présentant à la fois des effets antitussifs et analgésiques

Le levopropoxyphène se distingue par son action spécifique sur le réflexe de la toux sans effets analgésiques significatifs, ce qui en fait un composé précieux dans le traitement de la toux.

Propriétés

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMALTXPSGQGBX-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023212 | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

2338-37-6 | |

| Record name | (-)-Propoxyphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopropoxyphene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPROPOXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

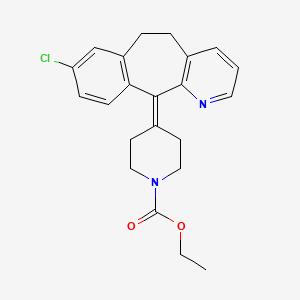

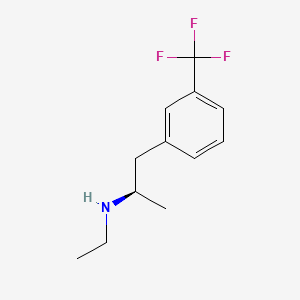

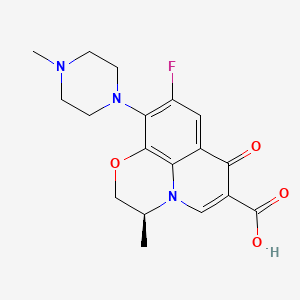

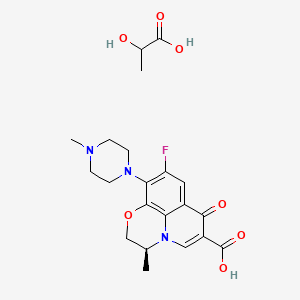

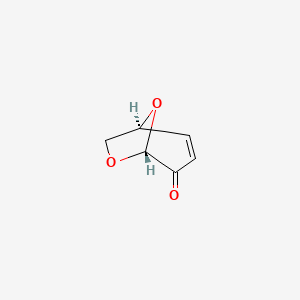

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.